molecular formula C16H22N4O B6077610 4-[(3-Pyrrolidin-1-ylpiperidin-1-yl)methyl]-2,1,3-benzoxadiazole

4-[(3-Pyrrolidin-1-ylpiperidin-1-yl)methyl]-2,1,3-benzoxadiazole

Cat. No.: B6077610
M. Wt: 286.37 g/mol
InChI Key: KIMTZEZSYPDLIM-UHFFFAOYSA-N
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Description

4-[(3-Pyrrolidin-1-ylpiperidin-1-yl)methyl]-2,1,3-benzoxadiazole is a complex organic compound that features a benzoxadiazole core linked to a piperidine and pyrrolidine moiety

Properties

IUPAC Name

4-[(3-pyrrolidin-1-ylpiperidin-1-yl)methyl]-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-2-10-20(9-1)14-6-4-8-19(12-14)11-13-5-3-7-15-16(13)18-21-17-15/h3,5,7,14H,1-2,4,6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMTZEZSYPDLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCCN(C2)CC3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Pyrrolidin-1-ylpiperidin-1-yl)methyl]-2,1,3-benzoxadiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxadiazole core, followed by the introduction of the piperidine and pyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the scalability of the synthesis. Industrial methods also emphasize the importance of safety and environmental considerations, such as minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Pyrrolidin-1-ylpiperidin-1-yl)methyl]-2,1,3-benzoxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

4-[(3-Pyrrolidin-1-ylpiperidin-1-yl)methyl]-2,1,3-benzoxadiazole has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity, for use in electronics and other advanced technologies.

Mechanism of Action

The mechanism of action of 4-[(3-Pyrrolidin-1-ylpiperidin-1-yl)methyl]-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxadiazole derivatives and compounds containing piperidine and pyrrolidine rings, such as:

  • 4-(1-Pyrrolidinyl)piperidine
  • 4-(Pyrrolidin-1-yl)benzonitrile
  • 4-(Dimethylamino)piperidine

Uniqueness

What sets 4-[(3-Pyrrolidin-1-ylpiperidin-1-yl)methyl]-2,1,3-benzoxadiazole apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties

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